3-(2-Benzimidazolyl)alanine

説明

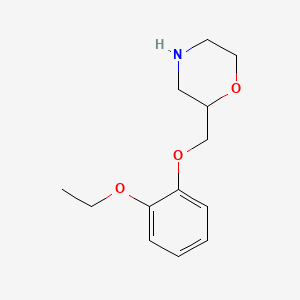

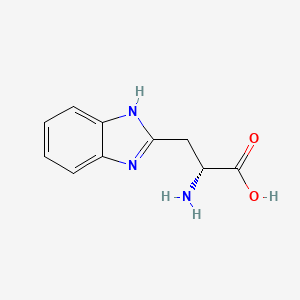

3-(2-Benzimidazolyl)alanine is a compound with the molecular formula C10H11N3O2 . It is a type of benzimidazole, a class of heterocyclic, aromatic compounds which share a fundamental structural characteristic of six-membered benzene fused to five-membered imidazole moiety .

Synthesis Analysis

The synthesis of benzimidazoles often involves the condensation of o-phenylenediamine with formic acid or the equivalent trimethyl orthoformate . The synthetic pathway to various benzimidazole usually proceeds through two steps; first, the construction of the desired benzene ring-containing 1–2 diamino groups followed by the ring closure of the compound (o-phenylenediamine) to construct the imidazole ring .Molecular Structure Analysis

The molecular structure of 3-(2-Benzimidazolyl)alanine consists of a benzimidazole ring attached to an alanine molecule . The benzimidazole ring is formed by the fusion of benzene and imidazole moiety .Chemical Reactions Analysis

Benzimidazoles are known to undergo a variety of chemical reactions. For instance, they can react with various free radicals through several possible reaction pathways – HAT in nonpolar medium, SPLET in polar medium, and RAF in both media .Physical And Chemical Properties Analysis

The average mass of 3-(2-Benzimidazolyl)alanine is 205.213 Da, and its monoisotopic mass is 205.085129 Da . More detailed physical and chemical properties such as melting point, boiling point, and density were not found in the retrieved papers.科学的研究の応用

Synthesis of Novel Amino Acids and Their Applications : A novel class of heterocyclic aromatic amino acids based on the 3-(2-benzimidazolyl)alanine system was synthesized from D- or L-aspartic acid. These amino acids were used to prepare potent agonist analogues for luteinizing hormone-releasing hormone, showing paradoxical antifertility effects in a rat estrus cyclicity suppression assay (Nestor et al., 1984).

Copper(II) Complex Synthesis and Oxidase Studies : A benzimidazole-based diamide ligand incorporating 3-(2-benzimidazolyl)alanine was synthesized and used to prepare copper(II) complexes. These complexes demonstrated the ability to oxidize dopamine, a process reminiscent of Prostglandin H-synthetase functioning in brain cells (Upadhyay et al., 2007).

Acid-Base Properties in Ground and Excited State : The acid-base properties of derivatives of 3-(2-benzimidazolyl)alanine were studied through absorption and fluorescence spectroscopy, revealing the basicity of heterocyclic derivatives depends on the heteroatom's position (Lewandowska et al., 2013).

Biogenic Amine-Depleting Effects : Studies on benzimidazole-5(6)-DL-alanine in vivo showed significant decreases in heart norepinephrine, brain norepinephrine, dopamine, and serotonin levels in rats, highlighting its potential for affecting neurotransmitter levels (Johnson et al., 1972).

Glycoprotein IIb/IIIa Inhibitors Synthesis : Research into the synthesis of benzimidazole/benzoxazole glycoprotein IIb/IIIa inhibitors was conducted, focusing on the development of potent compounds in inhibiting platelet aggregation (Xue et al., 1996).

Capillary Electrophoresis System Development : A study developed a capillary electrophoresis system using L-Alanine derived amino acid ionic liquids for enantioseparation of dansyl amino acids. The system was also applied in screening enzyme inhibitors (Su et al., 2015).

将来の方向性

Benzimidazoles, including 3-(2-Benzimidazolyl)alanine, have shown promising applications in biological and clinical studies . Their excellent properties, like increased stability, bioavailability, and significant biological activity, have led to an increased interest in these compounds . Future research may focus on further exploring the diverse pharmacological activities of benzimidazole derivatives and developing structure-activity relationships for benzimidazole drugs .

特性

IUPAC Name |

(2R)-2-amino-3-(1H-benzimidazol-2-yl)propanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H11N3O2/c11-6(10(14)15)5-9-12-7-3-1-2-4-8(7)13-9/h1-4,6H,5,11H2,(H,12,13)(H,14,15)/t6-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UERIWNMZWSIKSK-ZCFIWIBFSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)NC(=N2)CC(C(=O)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC=C2C(=C1)NC(=N2)C[C@H](C(=O)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H11N3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID801001992 | |

| Record name | 3-(1H-Benzimidazol-2-yl)alanine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801001992 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

205.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-(2-Benzimidazolyl)alanine | |

CAS RN |

81440-45-1 | |

| Record name | 3-(2-Benzimidazolyl)alanine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0081440451 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 3-(1H-Benzimidazol-2-yl)alanine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801001992 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![3-Methyl-5-propylfuro[3,2-g]chromen-7-one](/img/structure/B1201342.png)

![3H-Benzo[e]indole-2-carboxylic acid](/img/structure/B1201345.png)

![[[[(2R,3S,4R,5R)-5-(6-aminopurin-9-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-hydroxyphosphoryl]oxy-hydroxyphosphoryl]oxy-N-(2-chloroethyl)-N-methylphosphonamidic acid](/img/structure/B1201351.png)

![3,4-dihydroxy-5-[6-[(3-iodophenyl)methylamino]-9-purinyl]-N-methyl-2-oxolanecarboxamide](/img/structure/B1201354.png)